molecular formula C16H11ClN6O2 B3827403 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol

4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol

Cat. No.: B3827403
M. Wt: 354.75 g/mol
InChI Key: PYJSYIIIMNTPLQ-UHFFFAOYSA-N
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Description

4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chloroanilino group and an oxadiazolo-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroaniline with a suitable oxadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted anilino derivatives .

Scientific Research Applications

4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[5-(4-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
  • 4-[[5-(2-Bromoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
  • 4-[[5-(2-Methoxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol

Uniqueness

The uniqueness of 4-[[5-(2-Chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol lies in its specific substitution pattern and the presence of the chloroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[[5-(2-chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O2/c17-11-3-1-2-4-12(11)19-14-13(18-9-5-7-10(24)8-6-9)20-15-16(21-14)23-25-22-15/h1-8,24H,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJSYIIIMNTPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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